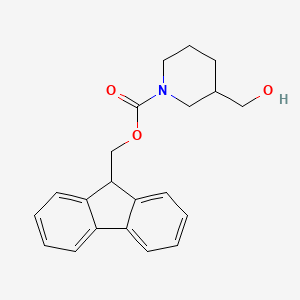

1-Fmoc-3-(hydroxymethyl)piperidine

Descripción

1-Fmoc-3-(hydroxymethyl)piperidine is a piperidine derivative featuring a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group at the nitrogen atom and a hydroxymethyl (-CH₂OH) substituent at the 3-position of the piperidine ring. The Fmoc group is widely used in peptide synthesis due to its stability under basic conditions and ease of removal under mild, non-acidic conditions (e.g., with piperidine) . This compound is cataloged under reference code 10-F718910 by CymitQuimica and is utilized in medicinal chemistry and drug discovery for building peptidomimetics or as a scaffold for enzyme inhibitors .

Propiedades

IUPAC Name |

9H-fluoren-9-ylmethyl 3-(hydroxymethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO3/c23-13-15-6-5-11-22(12-15)21(24)25-14-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-4,7-10,15,20,23H,5-6,11-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPPUYKUDTAXFHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Hydrogenation of Pyridine Derivatives

A common approach to synthesize 3-(hydroxymethyl)piperidine involves the catalytic hydrogenation of 3-(hydroxymethyl)pyridine. This method, though effective, often requires high-pressure conditions (5–15 bar) and precious metal catalysts such as palladium or rhodium. For instance, the hydrogenation of 3-pyridinemethanol over a Pd/C catalyst in methanol at 50°C yields 3-(hydroxymethyl)piperidine with >90% conversion. However, scalability is hindered by catalyst costs and safety concerns associated with high-pressure reactors.

Cyclization of Halohydrin Amines

An alternative route, demonstrated in Chinese patent CN106432059A, utilizes 5-halo-2-hydroxypentylamine hydrohalides (e.g., X = Cl, Br) undergoing cyclization under basic conditions. For example, treatment of 5-chloro-2-hydroxypentylamine hydrochloride with sodium hydroxide at 10–15°C generates 3-hydroxypiperidine in 93% yield. Subsequent hydroxymethylation via reaction with formaldehyde in acidic media introduces the hydroxymethyl group, though this step requires careful optimization to avoid over-alkylation.

Hydroxymethylation of 3-Hydroxypiperidine

3-Hydroxypiperidine, accessible via the methods above, can be hydroxymethylated using paraformaldehyde and a Lewis acid catalyst. In a representative procedure, reacting 3-hydroxypiperidine with paraformaldehyde in the presence of BF3·Et2O at 0°C produces 3-(hydroxymethyl)piperidine with 78% yield. This method benefits from mild conditions but necessitates rigorous purification to remove residual boron species.

Fmoc Protection of the Piperidine Amine

Reaction Conditions and Optimization

Introducing the Fmoc group to 3-(hydroxymethyl)piperidine employs 9-fluorenylmethyl chloroformate (Fmoc-Cl) under Schotten-Baumann conditions. A typical protocol involves dissolving 3-(hydroxymethyl)piperidine in dichloromethane (DCM) and adding Fmoc-Cl (1.1 equiv) with aqueous sodium bicarbonate at 0°C. The reaction proceeds to completion within 2 hours, achieving 85–92% yield. Key parameters include:

-

Temperature : Maintaining 0–5°C prevents epimerization and hydroxymethyl group participation.

-

Solvent : DCM or THF ensures homogeneity without hydrolyzing Fmoc-Cl.

-

Stoichiometry : A slight excess of Fmoc-Cl (1.1 equiv) drives the reaction to completion.

Purification Techniques

Crude 1-Fmoc-3-(hydroxymethyl)piperidine is purified via silica gel chromatography (hexane/ethyl acetate, 3:1) or recrystallization from ethanol/water. The ACS Omega study reports a purity of >99% after vacuum fractional distillation, though chromatography is preferred for lab-scale preparations.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H-NMR analysis (300 MHz, CDCl3) of this compound reveals distinct signals:

Mass Spectrometry

Electron ionization (EI) mass spectra show a molecular ion peak at m/z 353 (M+), with fragmentation patterns consistent with Fmoc cleavage (m/z 223) and hydroxymethyl loss (m/z 126).

Chromatographic Purity

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >98% purity, with a retention time of 6.7 minutes.

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Hydrogenation | 3-Pyridinemethanol | 90 | 95 | Moderate |

| Cyclization | 5-Chloro-2-hydroxypentylamine | 93 | 97 | High |

| Hydroxymethylation | 3-Hydroxypiperidine | 78 | 90 | Moderate |

The cyclization route offers superior scalability and purity, making it ideal for industrial applications. Conversely, hydrogenation is limited by catalyst costs but provides excellent yields for small-scale syntheses.

Industrial Considerations and Scalability

The Chinese patent CN106432059A emphasizes cost-effective cyclization methods using aqueous bases, avoiding expensive catalysts . For large-scale production, continuous flow reactors could enhance the hydroxymethylation step by improving heat transfer and reducing side reactions. Additionally, recycling solvents like DCM via distillation aligns with green chemistry principles.

Análisis De Reacciones Químicas

Types of Reactions

1-Fmoc-3-(hydroxymethyl)piperidine undergoes various chemical reactions, including:

Deprotection Reactions: The Fmoc group can be removed using bases such as piperidine or piperazine in DMF, leading to the formation of 3-(hydroxymethyl)piperidine.

Substitution Reactions:

Common Reagents and Conditions

Deprotection: Piperidine in DMF is commonly used for Fmoc deprotection.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions involving the hydroxymethyl group.

Major Products Formed

Deprotection: The major product is 3-(hydroxymethyl)piperidine.

Substitution: Depending on the reagents used, various substituted piperidine derivatives can be formed.

Aplicaciones Científicas De Investigación

1-Fmoc-3-(hydroxymethyl)piperidine has several applications in scientific research:

Peptide Synthesis: It is widely used in solid-phase peptide synthesis (SPPS) as a protecting group for amines, facilitating the stepwise construction of peptides.

Medicinal Chemistry: The compound is used in the synthesis of peptide-based drugs and bioactive molecules.

Biological Research: It aids in the study of protein-protein interactions and the development of peptide-based probes for biological assays.

Industrial Applications: It is employed in the large-scale production of peptides for pharmaceutical and biotechnological applications.

Mecanismo De Acción

The primary mechanism of action of 1-Fmoc-3-(hydroxymethyl)piperidine involves the protection and deprotection of amine groups during peptide synthesis. The Fmoc group is introduced to the amine group to prevent unwanted reactions during the synthesis process. The deprotection step involves the removal of the Fmoc group using a base, which generates a reactive intermediate that can be trapped by excess amine cleavage agents, forming stable adducts .

Comparación Con Compuestos Similares

Comparison with Similar Piperidine Derivatives

Structural Analogues and Protecting Groups

2.1.1. 1-Boc-3-aminomethyl-3-hydroxypiperidine This compound replaces the Fmoc group with a tert-butyloxycarbonyl (Boc) protecting group. Boc is stable under acidic conditions but requires stronger acids (e.g., trifluoroacetic acid) for deprotection. The 3-aminomethyl substituent introduces a primary amine, enabling conjugation with carboxylic acids or carbonyl compounds, unlike the hydroxymethyl group in 1-Fmoc-3-(hydroxymethyl)piperidine. This structural difference impacts applications: Boc-protected derivatives are preferred in solid-phase synthesis of small molecules, while Fmoc derivatives dominate peptide synthesis .

2.1.2. Fmoc-4-piperidone In this analogue, the hydroxymethyl group is replaced with a ketone at the 4-position. The ketone enhances electrophilicity, enabling nucleophilic additions or reductive amination.

Pharmacological Activity Comparisons

2.2.1. α-Glucosidase Inhibition A structurally related hydroxymethyl-piperidine derivative, 1-(4-hydroxy-3-methoxybenzyl)-2-(hydroxymethyl)piperidine-3,4,5-triol, demonstrated potent α-glucosidase inhibition (IC₅₀ = 0.207 mM), outperforming acarbose (IC₅₀ = 0.353 mM). The hydroxymethyl group was critical for binding to the enzyme’s active site via hydrogen bonds .

2.2.2. Neuronal Nicotinic Acetylcholine Receptor (nAChR) Modulation

Piperidine derivatives with small alkyl groups (e.g., COB-3, PPB-6) on the nitrogen and large aromatic esters showed enhanced nAChR potency and reduced off-target effects. For example, COB-3 exhibited a 14-fold increase in potency compared to KAB-18, attributed to the small alkyl group improving receptor interaction . The Fmoc group in this compound, being bulkier than a benzoyl ester, may reduce nAChR affinity but could enhance solubility for in vivo applications.

Data Tables

Table 1. Structural and Functional Comparison of Piperidine Derivatives

Table 2. Deprotection Reagents in Fmoc Chemistry

| Reagent | pKa | Deprotection Efficiency | Toxicity Profile |

|---|---|---|---|

| Piperidine | 11.1 | High | Moderate |

| 4-Methylpiperidine | 10.7 | Comparable to piperidine | Lower |

| Piperazine | 9.8 | Slightly slower | Low |

| This compound | N/A | Not tested | Unknown |

Key Research Findings

- Substituent Size Matters : Small alkyl groups on the piperidine nitrogen (e.g., N-iPr in COB-3) enhance nAChR potency, while bulky groups (e.g., Fmoc) may reduce receptor binding but improve solubility .

- Hydroxymethyl as a Bioactive Motif : Hydroxymethyl-piperidine derivatives show promise in enzyme inhibition, as seen in α-glucosidase studies .

- Deprotection Flexibility : Piperidine alternatives like 4MP and PZ offer comparable deprotection efficiency with improved safety profiles .

Actividad Biológica

1-Fmoc-3-(hydroxymethyl)piperidine is a compound that has garnered attention in the fields of medicinal chemistry and peptide synthesis due to its unique structural properties and potential biological activities. The Fmoc (fluorenylmethyloxycarbonyl) protecting group is commonly used in solid-phase peptide synthesis (SPPS), facilitating the assembly of peptides while minimizing side reactions. This article explores the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

This compound can be represented structurally as follows:

- Chemical Formula : CHNO

- Molecular Weight : 247.30 g/mol

- CAS Number : 1341328-61-7

The presence of a hydroxymethyl group at the 3-position of the piperidine ring enhances its reactivity and interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The following mechanisms have been identified:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, potentially modulating metabolic pathways.

- Receptor Binding : It can bind to neurotransmitter receptors, influencing signaling pathways in neurological contexts.

Table 1: Summary of Biological Activities

Applications in Research

This compound has several applications in scientific research:

- Peptide Synthesis : Its role as a key intermediate in SPPS allows for the efficient construction of peptides with diverse functionalities.

- Drug Development : The compound's ability to modulate enzyme activity makes it a candidate for developing new therapeutic agents targeting specific diseases.

- Biochemical Assays : It can be utilized in assays to study enzyme kinetics and receptor-ligand interactions.

Case Study 1: Peptide Synthesis Optimization

In a study focused on optimizing peptide synthesis, researchers utilized this compound as a key building block. The study demonstrated improved yields and purity of synthesized peptides compared to traditional methods using alternative protecting groups. The findings highlighted the compound's effectiveness in reducing side reactions during SPPS, showcasing its utility in pharmaceutical applications .

Case Study 2: Neuropharmacological Effects

Another investigation explored the neuropharmacological effects of compounds related to piperidine derivatives, including this compound. The results indicated that this compound could influence neurotransmitter release, particularly affecting dopamine pathways. Such interactions suggest potential applications in treating neurodegenerative disorders .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 1-Fmoc-3-(hydroxymethyl)piperidine, and how can purity be optimized?

- Methodology : Synthesis typically involves Fmoc-protection of the amine group on 3-(hydroxymethyl)piperidine. Use anhydrous conditions and coupling agents like HATU/DIC in DMF. Purification via column chromatography (e.g., silica gel, gradient elution with ethyl acetate/hexane) is critical. Monitor reaction progress by TLC or HPLC-MS to detect incomplete coupling or deprotection byproducts .

- Purity Optimization : Post-synthesis, recrystallization in ethanol/water mixtures or preparative HPLC can remove residual piperidine or Fmoc-deprotection byproducts. Characterize purity using H/C NMR and high-resolution mass spectrometry (HRMS) .

Q. How should researchers handle and store this compound to prevent degradation?

- Storage : Store at -20°C under inert gas (argon/nitrogen) in airtight, light-resistant containers. The Fmoc group is sensitive to prolonged exposure to bases (e.g., piperidine) and moisture, which can lead to premature deprotection .

- Handling : Use freshly distilled DMF or dichloromethane (DCM) as solvents to minimize acid/base interactions. Avoid contact with primary amines during synthesis to prevent unintended transamination .

Advanced Research Questions

Q. What strategies mitigate side reactions during Fmoc deprotection of this compound in peptide synthesis?

- Reagent Selection : Piperidine (20% in DMF) is standard, but 4-methylpiperidine (4MP) or piperazine (PZ) may reduce diketopiperazine formation in sterically hindered peptides. Microwave-assisted deprotection (50°C, 2 min) enhances efficiency while minimizing racemization .

- Troubleshooting : If byproducts persist (e.g., β-elimination at hydroxymethyl), reduce reaction time or switch to milder bases like DBU/piperidine mixtures. Monitor via LC-MS for real-time adjustment .

Q. How does the hydroxymethyl group influence the spectroscopic properties and intramolecular interactions of this compound?

- Spectroscopic Analysis : The hydroxymethyl group contributes to hydrogen bonding networks, observable via FTIR (O-H stretch at 3200–3600 cm) and H NMR (broad singlet at δ 1.5–2.5 ppm for piperidine protons). DFT calculations (e.g., B3LYP/6-31G*) predict HOMO-LUMO gaps and NBO interactions, revealing stabilization from O-H···N hydrogen bonds .

- Conformational Studies : Molecular dynamics (MD) simulations in explicit solvents (e.g., water/DMF) can model the hydroxymethyl group’s flexibility and its impact on peptide backbone conformation .

Q. What are the challenges in incorporating this compound into solid-phase peptide synthesis (SPPS) for sterically constrained sequences?

- Steric Hindrance : The hydroxymethyl group may impede coupling efficiency. Use double coupling protocols with activated esters (e.g., HATU/HOAt) and extend reaction times (1–2 hrs). Pre-activate the amino acid in situ to enhance reactivity .

- Side-Chain Interactions : Intramolecular H-bonding between hydroxymethyl and the Fmoc group can reduce solubility. Introduce temporary protecting groups (e.g., TBS ether) for the hydroxymethyl moiety during SPPS, followed by TBAF-mediated deprotection post-assembly .

Data Analysis and Contradictions

Q. How should researchers address discrepancies in reported biosynthetic pathways for piperidine derivatives with hydroxymethyl groups?

- Case Study : and propose conflicting biosynthetic routes for DNJ (a related piperidine iminosugar). While Shibano et al. suggest C1-N-C5 cyclization from glucose, Wang et al. hypothesize lysine-derived cadaverine as a precursor.

- Resolution : Use isotopic labeling (e.g., C-glucose or N-lysine) in tracer studies to track carbon/nitrogen incorporation. Compare results with DFT-predicted pathways to identify dominant mechanisms .

Q. Why do different studies recommend alternative deprotection reagents (piperidine vs. 4MP) for Fmoc removal, and how to choose optimally?

- Contextual Factors : Piperidine is cost-effective but toxic; 4MP offers lower toxicity and comparable efficiency in hydrophobic peptides. Piperazine is preferable for hydrophilic sequences due to its polarity. Validate via parallel synthesis trials and MALDI-TOF analysis of crude peptides .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.